N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 886900-52-3
VCID: VC6881614
InChI: InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C
Molecular Formula: C15H23N3O2
Molecular Weight: 277.368

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide

CAS No.: 886900-52-3

Cat. No.: VC6881614

Molecular Formula: C15H23N3O2

Molecular Weight: 277.368

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide - 886900-52-3

Specification

CAS No. 886900-52-3
Molecular Formula C15H23N3O2
Molecular Weight 277.368
IUPAC Name N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide
Standard InChI InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20)
Standard InChI Key WBKWDUUFPHDWPH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C

Introduction

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide is a chemical compound with the CAS number 886900-52-3. It is a type of diamide, which typically consists of two amide groups linked by a central carbon chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Availability

The synthesis of N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide typically involves the reaction of a suitable diamine with a carboxylic acid derivative. It is commercially available from various chemical suppliers, often packaged in small quantities such as 1 mg for research purposes .

Potential Applications

While specific applications of N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide are not widely documented, compounds with similar structures are often explored for their biological activities, including potential roles in drug development. The presence of both hydrophobic and hydrophilic regions in its structure suggests it could interact with various biological targets, making it a candidate for further study in medicinal chemistry.

Future Directions

Future research should focus on synthesizing and characterizing this compound in more detail, exploring its biological activities, and assessing its potential applications in drug development or other fields. Additionally, computational modeling could provide insights into its potential interactions with biological targets.

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